molecular formula C18H16ClNO2S B7451581 4-chloro-N-[(4-methylphenyl)methyl]naphthalene-1-sulfonamide

4-chloro-N-[(4-methylphenyl)methyl]naphthalene-1-sulfonamide

Cat. No.: B7451581
M. Wt: 345.8 g/mol
InChI Key: BYSLNUOMOKYJPA-UHFFFAOYSA-N
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Description

4-chloro-N-[(4-methylphenyl)methyl]naphthalene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibacterial agents. This compound features a naphthalene ring system substituted with a sulfonamide group, a chlorine atom, and a methylphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[(4-methylphenyl)methyl]naphthalene-1-sulfonamide typically involves the sulfonation of naphthalene followed by chlorination and subsequent reaction with a methylphenylamine derivative. The general steps are as follows:

    Sulfonation: Naphthalene is treated with sulfuric acid to introduce the sulfonic acid group.

    Chlorination: The sulfonated naphthalene is then chlorinated using a chlorinating agent such as thionyl chloride.

    Amidation: The chlorinated sulfonic acid derivative is reacted with 4-methylphenylamine to form the final sulfonamide product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[(4-methylphenyl)methyl]naphthalene-1-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfonamide group.

    Coupling Reactions: The aromatic rings can participate in coupling reactions such as Suzuki or Heck coupling.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives depending on the nucleophile introduced.

Scientific Research Applications

4-chloro-N-[(4-methylphenyl)methyl]naphthalene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Investigated for its potential use in developing new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-chloro-N-[(4-methylphenyl)methyl]naphthalene-1-sulfonamide involves its interaction with specific molecular targets. In the case of its antibacterial activity, it likely inhibits the synthesis of folic acid in bacteria, similar to other sulfonamides. This inhibition disrupts bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(4-methylphenyl)benzamide
  • 4-chloro-N-(4-methoxyphenyl)benzamide
  • 4-chloro-N-(4-methylphenyl)benzenesulfonamide

Uniqueness

4-chloro-N-[(4-methylphenyl)methyl]naphthalene-1-sulfonamide is unique due to its specific substitution pattern on the naphthalene ring, which can impart distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

4-chloro-N-[(4-methylphenyl)methyl]naphthalene-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClNO2S/c1-13-6-8-14(9-7-13)12-20-23(21,22)18-11-10-17(19)15-4-2-3-5-16(15)18/h2-11,20H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYSLNUOMOKYJPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C3=CC=CC=C32)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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